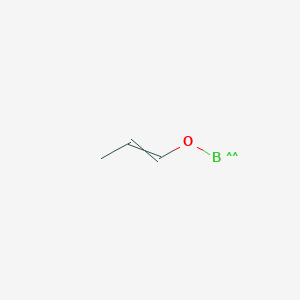

CID 71338416

Description

Propriétés

Numéro CAS |

114551-82-5 |

|---|---|

Formule moléculaire |

C3H5BO |

Poids moléculaire |

67.88 g/mol |

InChI |

InChI=1S/C3H5BO/c1-2-3-5-4/h2-3H,1H3 |

Clé InChI |

CVOCPAYRMIERAP-UHFFFAOYSA-N |

SMILES canonique |

[B]OC=CC |

Origine du produit |

United States |

Méthodes De Préparation

The preparation of the compound with CID 71338416 involves several synthetic routes and reaction conditions. One common method includes the hydrogenation of benzoic acid, which results in the formation of cyclohexanecarboxylic acid . This compound can also be synthesized through other methods, such as the reaction of 5-iodine-2-methylaniline with N-bromosuccinimide, followed by further reactions under specific conditions .

Analyse Des Réactions Chimiques

The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, cyclohexanecarboxylic acid, a related compound, can be oxidized to cyclohexene . Common reagents used in these reactions include nitrosylsulfuric acid and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

The compound with CID 71338416 has numerous scientific research applications. It is used in the study of plant physiology and function, particularly in the measurement and analysis of plant roots and leaves . Additionally, it plays a role in the development of vaccines and other biopharmaceutical applications . Its unique properties make it a valuable tool in various fields of research, including environmental science, agriculture, and medicine.

Mécanisme D'action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. For example, bisphosphonates, a class of compounds related to CID 71338416, bind to hydroxyapatite in bones, inhibiting bone resorption . This interaction is crucial for their therapeutic effects in treating conditions like osteoporosis and bone metastases.

Comparaison Avec Des Composés Similaires

Identification of "CID 71338416"

- explicitly states that "this compound" refers to a business registration number for the company Germany Adolf International Group Co., Limited in Hong Kong. This identifier is unrelated to chemical compounds or PubChem entries .

- In contrast, defines "CID" as the PubChem Compound Identifier, a standardized numerical code for chemical entities in the PubChem database. However, none of the evidence provided includes data for "this compound" as a chemical compound.

Potential Misinterpretation of "CID" in Other Evidence

- lists oscillatoxin derivatives with distinct PubChem CIDs (e.g., 101283546, 185389, 156582093), but "71338416" is absent .

- discusses a compound with PubChem ID 737737 (CAS 7312-10-9), which is unrelated to "71338416" .

Key Discrepancies

Corporate vs. In all other contexts (PubChem, analytical chemistry), "CID" is strictly a chemical identifier.

Lack of Chemical Data for "this compound": No evidence describes the molecular structure, properties, or synthesis of a compound with PubChem CID 71338414.

Recommendations

- If referring to a chemical compound, confirm its correct PubChem CID.

- Clarify the Scope : If the query intends to compare a company (this compound) with similar firms, additional corporate data would be required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.